molecular formula C26H30N2O2S B3484974 1-(diphenylmethyl)-4-(mesitylsulfonyl)piperazine CAS No. 5854-47-7

1-(diphenylmethyl)-4-(mesitylsulfonyl)piperazine

Cat. No.: B3484974
CAS No.: 5854-47-7
M. Wt: 434.6 g/mol
InChI Key: XQNLYDGDHWFUID-UHFFFAOYSA-N
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Description

Piperazine is a core structure frequently found in biologically active compounds . It’s found in many marketed drugs in the realm of antidepressants, antipsychotics, antihistamines, antifungals, antibiotics, etc . 1-(Diphenylmethyl)piperazine, also known as benzhydrylpiperazine, is a chemical compound and piperazine derivative . It features a piperazine ring with a benzhydryl (diphenylmethyl) group bound to one of the nitrogens .


Synthesis Analysis

Piperazine derivatives have been synthesized using various methods . A Pd-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions . Electron donating and sterically hindered aryl chlorides were aminated to afford very good yields of the desired products .


Molecular Structure Analysis

The molecular formula of 1-(Diphenylmethyl)piperazine is C17H20N2 . It has a molecular weight of 252.36 . The structure features a piperazine ring with a benzhydryl (diphenylmethyl) group bound to one of the nitrogens .


Chemical Reactions Analysis

Piperazine compounds have been used in various chemical reactions . For example, a Pd-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions .


Physical and Chemical Properties Analysis

1-(Diphenylmethyl)piperazine appears as an off-white to tan powder . It has a melting point of 90-93 ºC . The compound should be stored at 0-8°C .

Properties

IUPAC Name

1-benzhydryl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O2S/c1-20-18-21(2)26(22(3)19-20)31(29,30)28-16-14-27(15-17-28)25(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-13,18-19,25H,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNLYDGDHWFUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361291
Record name 1-(Diphenylmethyl)-4-(2,4,6-trimethylbenzene-1-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5854-47-7
Record name 1-(Diphenylmethyl)-4-(2,4,6-trimethylbenzene-1-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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